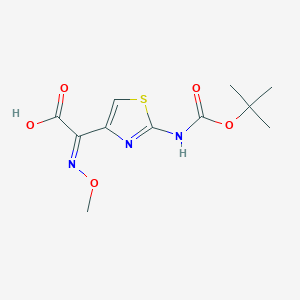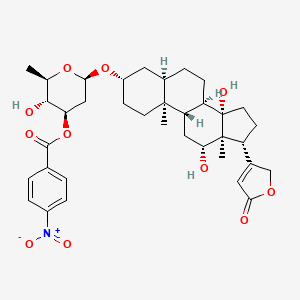
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside is a complex organic compound with the molecular formula C36H47NO11 and a molecular weight of 669.77 g/mol. It is an intermediate in the proposed synthesis of Neodigoxin, an isomer of Digoxin, which is a cardiotonic agent. The compound appears as a pale yellow solid and is soluble in dichloromethane and tetrahydrofuran.
準備方法
The synthesis of Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the esterification of digoxigenin with 4-nitrobenzoic acid under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of cardiotonic agents like Neodigoxin and Digoxin.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its cardiotonic properties.
Medicine: Research focuses on its potential therapeutic applications, especially in treating heart conditions.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of pharmaceuticals.
作用機序
The mechanism of action of Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside involves its interaction with molecular targets in the body. As an intermediate in the synthesis of cardiotonic agents, it likely affects the sodium-potassium ATPase pump, which plays a crucial role in cardiac muscle contraction. The compound’s effects on this molecular target lead to increased intracellular calcium levels, enhancing cardiac contractility.
類似化合物との比較
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside can be compared with similar compounds such as:
Digoxin: A well-known cardiotonic agent with similar molecular targets and effects.
Neodigoxin: An isomer of Digoxin with potentially different pharmacokinetic properties.
Digitoxin: Another cardiotonic agent with a similar mechanism of action but different pharmacokinetics. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to these similar compounds.
特性
分子式 |
C36H47NO11 |
|---|---|
分子量 |
669.8 g/mol |
IUPAC名 |
[(2R,3R,4R,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C36H47NO11/c1-19-32(40)28(48-33(41)20-4-7-23(8-5-20)37(43)44)17-31(46-19)47-24-10-12-34(2)22(15-24)6-9-26-27(34)16-29(38)35(3)25(11-13-36(26,35)42)21-14-30(39)45-18-21/h4-5,7-8,14,19,22,24-29,31-32,38,40,42H,6,9-13,15-18H2,1-3H3/t19-,22-,24+,25-,26-,27+,28-,29-,31+,32-,34+,35+,36+/m1/s1 |
InChIキー |
QKRGIBBFBPKTBG-FYVJRYDMSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC(=O)C7=CC=C(C=C7)[N+](=O)[O-])O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC(=O)C7=CC=C(C=C7)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


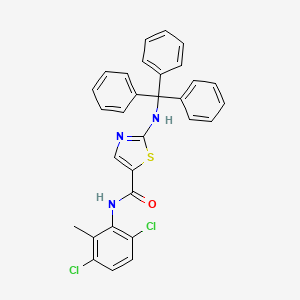


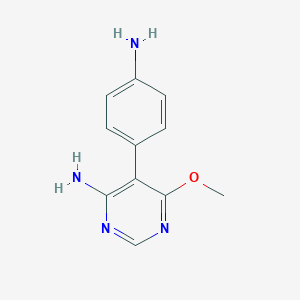
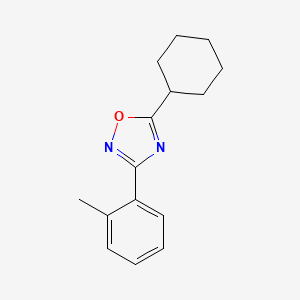
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
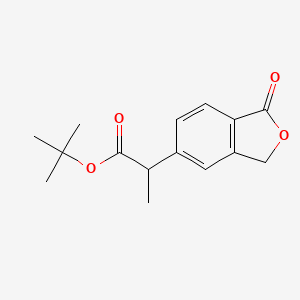


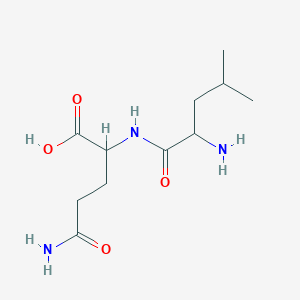

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)

